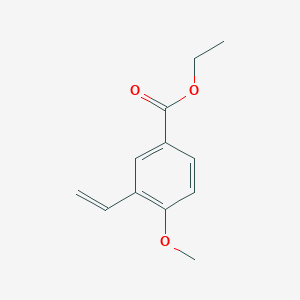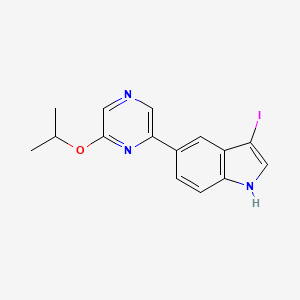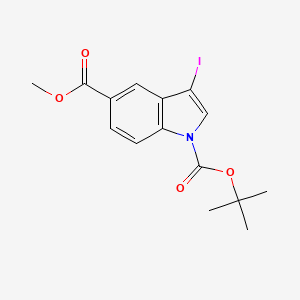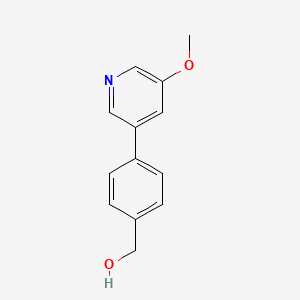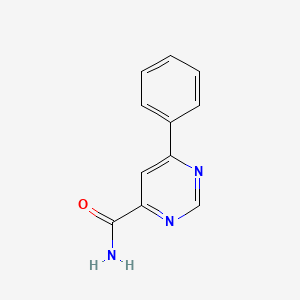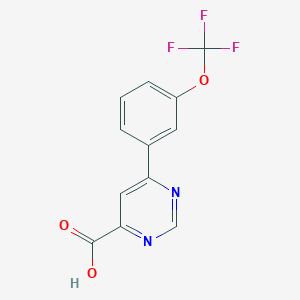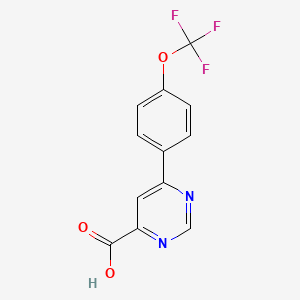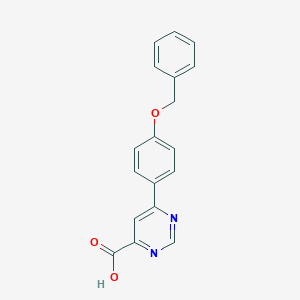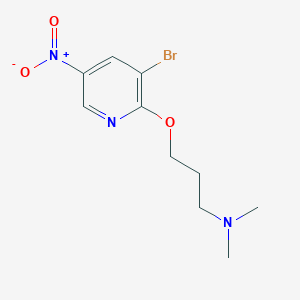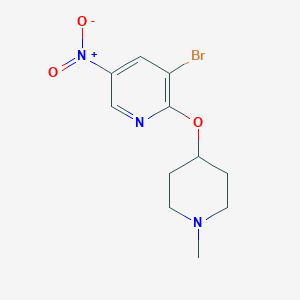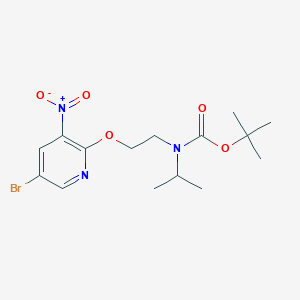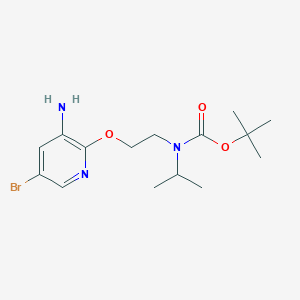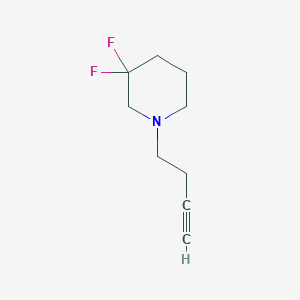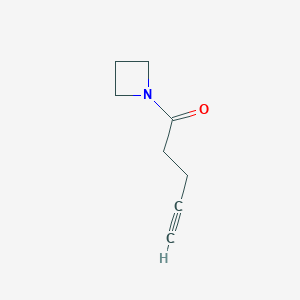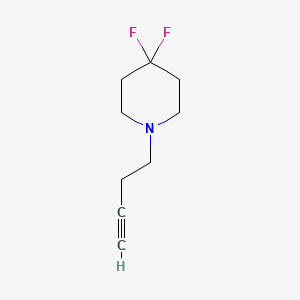
1-(But-3-yn-1-yl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-1-yl)-4,4-difluoropiperidine is an organic compound that features a piperidine ring substituted with a but-3-yn-1-yl group and two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and but-3-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the piperidine, facilitating the nucleophilic substitution reaction with but-3-yn-1-yl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-yn-1-yl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Oxidation: The but-3-yn-1-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Major Products
Nucleophilic Substitution: Substituted piperidines.
Oxidation: Alcohols or ketones.
Reduction: Alkenes or alkanes.
Scientific Research Applications
1-(But-3-yn-1-yl)-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, while the but-3-yn-1-yl group can participate in covalent bonding or other interactions with target molecules. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-(But-3-yn-1-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
But-3-yn-1-amine: Lacks the piperidine ring and fluorine atoms.
4,4-Difluoropiperidine: Lacks the but-3-yn-1-yl group.
Uniqueness
1-(But-3-yn-1-yl)-4,4-difluoropiperidine is unique due to the combination of the but-3-yn-1-yl group and the fluorinated piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-but-3-ynyl-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N/c1-2-3-6-12-7-4-9(10,11)5-8-12/h1H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSDICGYYKFHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
